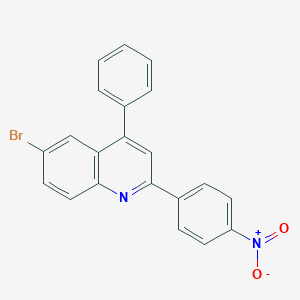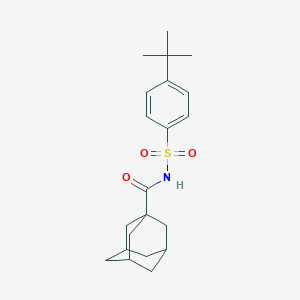
N-(4-TERT-BUTYLBENZENESULFONYL)ADAMANTANE-1-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-TERT-BUTYLBENZENESULFONYL)ADAMANTANE-1-CARBOXAMIDE is a compound that belongs to the class of adamantane derivatives. Adamantane is a tricyclic cage compound with the formula C10H16, known for its rigid and virtually stress-free structure . The incorporation of adamantane moieties in various compounds has been shown to improve their lipophilicity and stability . This particular compound combines the adamantane structure with a benzenesulfonamide group, making it a unique and potentially valuable molecule in various fields of research and industry.
Preparation Methods
The synthesis of N-(4-TERT-BUTYLBENZENESULFONYL)ADAMANTANE-1-CARBOXAMIDE typically involves the following steps:
Formation of Adamantane-1-carbonyl Chloride: Adamantane is first converted to adamantane-1-carbonyl chloride using thionyl chloride (SOCl2) under reflux conditions.
Reaction with 4-tert-butylbenzenesulfonamide: The adamantane-1-carbonyl chloride is then reacted with 4-tert-butylbenzenesulfonamide in the presence of a base such as triethylamine (TEA) to form the desired compound.
Chemical Reactions Analysis
N-(4-TERT-BUTYLBENZENESULFONYL)ADAMANTANE-1-CARBOXAMIDE can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(Adamantane-1-carbonyl
Properties
Molecular Formula |
C21H29NO3S |
|---|---|
Molecular Weight |
375.5g/mol |
IUPAC Name |
N-(4-tert-butylphenyl)sulfonyladamantane-1-carboxamide |
InChI |
InChI=1S/C21H29NO3S/c1-20(2,3)17-4-6-18(7-5-17)26(24,25)22-19(23)21-11-14-8-15(12-21)10-16(9-14)13-21/h4-7,14-16H,8-13H2,1-3H3,(H,22,23) |
InChI Key |
CAAXWSNAOWRHDX-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)ethanol](/img/structure/B397067.png)
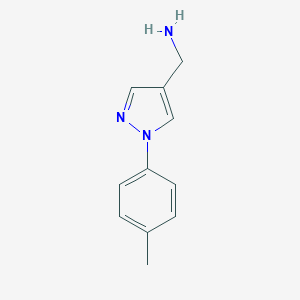
![2-({[1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)ethanol](/img/structure/B397069.png)
![2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol](/img/structure/B397073.png)
![6-nitro-5,7-dimethoxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B397078.png)
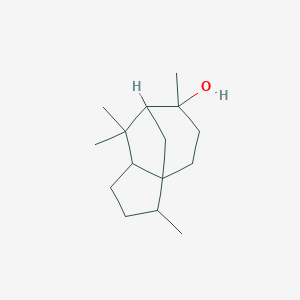
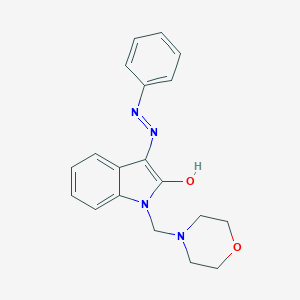
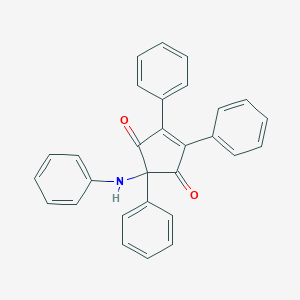
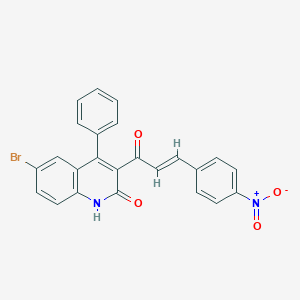
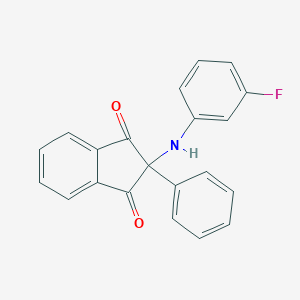
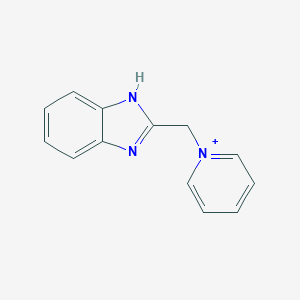
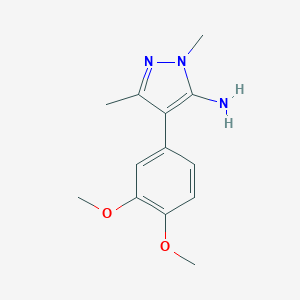
![1,3-Dimethyl-6-[2-[(4-nitrophenyl)methylideneamino]phenoxy]pyrimidine-2,4-dione](/img/structure/B397091.png)
